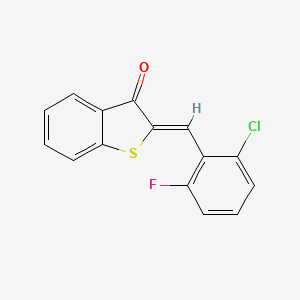

(2Z)-2-(2-chloro-6-fluorobenzylidene)-1-benzothiophen-3(2H)-one

Beschreibung

(2Z)-2-[(2-Chloro-6-fluorophenyl)methylidene]-2,3-dihydro-1-benzothiophen-3-one is a synthetic organic compound characterized by its unique chemical structure, which includes a benzothiophene core substituted with chloro and fluoro groups

Eigenschaften

Molekularformel |

C15H8ClFOS |

|---|---|

Molekulargewicht |

290.7 g/mol |

IUPAC-Name |

(2Z)-2-[(2-chloro-6-fluorophenyl)methylidene]-1-benzothiophen-3-one |

InChI |

InChI=1S/C15H8ClFOS/c16-11-5-3-6-12(17)10(11)8-14-15(18)9-4-1-2-7-13(9)19-14/h1-8H/b14-8- |

InChI-Schlüssel |

SOCNZAXBCNGFAV-ZSOIEALJSA-N |

Isomerische SMILES |

C1=CC=C2C(=C1)C(=O)/C(=C/C3=C(C=CC=C3Cl)F)/S2 |

Kanonische SMILES |

C1=CC=C2C(=C1)C(=O)C(=CC3=C(C=CC=C3Cl)F)S2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von (2Z)-2-(2-Chlor-6-fluorbenzyliden)-1-benzothiophen-3(2H)-on beinhaltet typischerweise die Kondensation von 2-Chlor-6-fluorbenzaldehyd mit 1-Benzothiophen-3(2H)-on unter basischen Bedingungen. Die Reaktion wird üblicherweise in Gegenwart einer Base wie Natriumhydroxid oder Kaliumcarbonat in einem geeigneten Lösungsmittel wie Ethanol oder Methanol durchgeführt. Das Reaktionsgemisch wird mehrere Stunden lang unter Rückfluss erhitzt, um eine vollständige Umwandlung in das gewünschte Produkt zu gewährleisten.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, aber in größerem Maßstab, umfassen. Die Reaktionsbedingungen werden optimiert, um die Ausbeute und Reinheit zu maximieren, und der Prozess kann zusätzliche Schritte wie die Reinigung durch Umkristallisation oder Chromatographie umfassen.

Analyse Chemischer Reaktionen

Reaktionstypen

(2Z)-2-(2-Chlor-6-fluorbenzyliden)-1-benzothiophen-3(2H)-on kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Sulfoxide oder Sulfone zu bilden.

Reduktion: Reduktionsreaktionen können die Benzyliden-Einheit in eine Benzylgruppe umwandeln.

Substitution: Die Chlor- und Fluorsubstituenten können durch andere funktionelle Gruppen durch nucleophile Substitutionsreaktionen ersetzt werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid, m-Chlorperbenzoesäure (m-CPBA) und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4) werden typischerweise verwendet.

Substitution: Nucleophile wie Amine, Thiole oder Alkoxide können unter basischen oder sauren Bedingungen verwendet werden.

Hauptprodukte, die gebildet werden

Oxidation: Sulfoxide oder Sulfone.

Reduktion: Benzyl-Derivate.

Substitution: Verschiedene substituierte Benzothiophene, abhängig vom verwendeten Nucleophil.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von (2Z)-2-(2-Chlor-6-fluorbenzyliden)-1-benzothiophen-3(2H)-on hängt von seiner spezifischen Anwendung ab. In der medizinischen Chemie kann die Verbindung mit molekularen Zielstrukturen wie Enzymen, Rezeptoren oder DNA interagieren. Die Chlor- und Fluorsubstituenten können die Bindungsaffinität und Spezifität der Verbindung beeinflussen, was zu verschiedenen biologischen Effekten führt.

Wirkmechanismus

The mechanism of action of (2Z)-2-[(2-Chloro-6-fluorophenyl)methylidene]-2,3-dihydro-1-benzothiophen-3-one depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved can include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- (2Z)-2-(2-Chlorbenzyliden)-1-benzothiophen-3(2H)-on

- (2Z)-2-(2-Fluorbenzyliden)-1-benzothiophen-3(2H)-on

- (2Z)-2-(2-Brombenzyliden)-1-benzothiophen-3(2H)-on

Einzigartigkeit

(2Z)-2-(2-Chlor-6-fluorbenzyliden)-1-benzothiophen-3(2H)-on ist einzigartig durch das Vorhandensein von sowohl Chlor- als auch Fluorsubstituenten an der Benzyliden-Einheit. Diese doppelte Substitution kann die chemische Reaktivität, die biologische Aktivität und die physikalischen Eigenschaften der Verbindung im Vergleich zu ähnlichen Verbindungen mit nur einem Substituenten erheblich beeinflussen.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.